Convolvine
Overview
Description
Synthesis Analysis
The synthesis of convolvine derivatives, such as N-(Hetero)arylconvolvine through a palladium-catalyzed Buchwald–Hartwig cross-coupling process, demonstrates an efficient method for accessing tropane scaffolds of biological interest (Hassine et al., 2019). This strategy highlights the potential for creating a range of biologically active compounds based on convolvine's structure.
Molecular Structure Analysis
The stereochemistry of convolvine and its derivatives has been elucidated through single crystal X-ray diffraction techniques, revealing their molecular structures and the stereochemical configurations of substituents on the tropane core (Turgunov et al., 2019). These findings are critical for understanding the interaction of convolvine with biological targets.
Scientific Research Applications
Synthesis and Derivative Studies
Convolvine, isolated from the roots of the Tunisian plant Convolvulus dorycnium L., has been a subject of interest in the synthesis of N-(hetero)arylconvolvine derivatives. This process involves a four-step sequence starting from tropine, with a focus on palladium-catalyzed N-arylation. Such research has led to the development of unknown tropane scaffolds with potential biological interests (Hassine et al., 2019).
Pharmacological Characteristics
Convolvine has demonstrated various pharmacological properties. In particular, it has shown sedative and nootropic effects, contrasting with the psychomotor stimulation properties of atropine. This finding highlights the unique pharmacological activities and chemical structure of convolvine (Mirzaev & Aripova, 2005).
Biological Activity
New derivatives of convolvine have been synthesized, showing notable antihypoxic, immunomodulating, and anti-inflammatory activities. This discovery stems from convolvine derivatives based on the alkaloid from Convolvulus subhirsutus and C. pseudocanthabrica (Gapparov et al., 2011).
Alkaloids and Derivatives
The plants of the genus Convolvulus are known to be rich in tropane alkaloids, including convolvine. Studies have revealed that convolvine and its derivatives possess anti-hypoxic, local anesthetic, anti-inflammatory, immunomodulating, antimicrobial, and antifungal activities. This has led to the development of antifungal preparations such as Consubin for dermatological applications (Okhunov & Aripova, 2013).
Structural Analysis
Structural studies of convolvine and its derivatives, such as convolamine (N-methylconvolvine), have been conducted using techniques like X-ray diffraction. These studies provide insights into the stereochemistry of these alkaloids, which is crucial for understanding their biological activity (Turgunov et al., 2019).
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHIIKSUHARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968462 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Convolvine | |
CAS RN |
537-30-4 | |
Record name | Convolvine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.